molecular formula C18H16N2O B3857500 4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one CAS No. 3977-31-9

4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one

Cat. No.: B3857500
CAS No.: 3977-31-9
M. Wt: 276.3 g/mol
InChI Key: KJJLLGKZUIVHTE-UHFFFAOYSA-N
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Description

4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by a fused benzene and quinazoline ring system, with a phenyl group attached to the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-aminobenzamides with thiols in the presence of a suitable catalyst. This one-pot intermolecular annulation reaction is efficient and offers good functional group tolerance . The reaction conditions are generally mild, and the process is transition metal and external oxidant-free.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at different positions on the ring system.

Scientific Research Applications

4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating kinase activity and other signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one is unique due to its specific structural arrangement and the presence of a phenyl group at the fourth position. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c21-18-19-16(13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)17(15)20-18/h1-9,16H,10-11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJLLGKZUIVHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)NC(=O)NC2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401814
Record name 4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3977-31-9
Record name 4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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